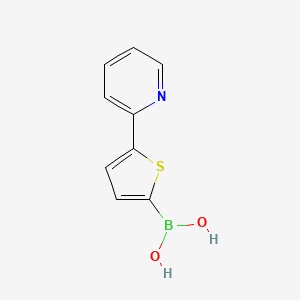

5-(Pyridin-2-yl)thiophene-2-boronic acid

Description

5-(Pyridin-2-yl)thiophene-2-boronic acid is a heterocyclic boronic acid derivative featuring a thiophene ring substituted at the 2-position with a boronic acid group and at the 5-position with a pyridinyl moiety. This compound is of significant interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the electron-withdrawing nature of the pyridinyl group, which enhances the electrophilicity of the boronic acid. Its structure enables applications in pharmaceuticals, materials science, and fluorescent probes for amyloid detection .

Properties

Molecular Formula |

C9H8BNO2S |

|---|---|

Molecular Weight |

205.05 g/mol |

IUPAC Name |

(5-pyridin-2-ylthiophen-2-yl)boronic acid |

InChI |

InChI=1S/C9H8BNO2S/c12-10(13)9-5-4-8(14-9)7-3-1-2-6-11-7/h1-6,12-13H |

InChI Key |

QMCMMLFIMZTJOD-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC=C(S1)C2=CC=CC=N2)(O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 5-(Pyridin-2-yl)thiophene-2-boronic acid generally follows a two-step approach:

Construction of the Pyridin-2-ylthiophene Backbone:

The initial step involves coupling or functionalization to attach the pyridin-2-yl group at the 5-position of thiophene.Introduction of the Boronic Acid Group at the 2-Position of Thiophene:

The boronic acid functionality is typically introduced via lithiation followed by quenching with a boron electrophile or through palladium-catalyzed borylation reactions.

Preparation of Stock Solutions for Research Use

For applications in biological or chemical assays, precise preparation of stock solutions is essential. The compound is typically dissolved in solvents such as dimethyl sulfoxide or water, depending on solubility.

| Amount of Compound (mg) | 1 mM Solution Volume (mL) | 5 mM Solution Volume (mL) | 10 mM Solution Volume (mL) |

|---|---|---|---|

| 1 | 4.8771 | 0.9754 | 0.4877 |

| 5 | 24.3853 | 4.8771 | 2.4385 |

| 10 | 48.7707 | 9.7541 | 4.8771 |

Volumes calculated based on molecular weight 205.05 g/mol to achieve desired molarity.

Summary and Recommendations

- The palladium-catalyzed Suzuki–Miyaura cross-coupling method employing Pd(dba)2/Xantphos with cesium carbonate base in cyclopentyl methyl ether/water solvent at ~106 °C is highly efficient, providing high conversion and good isolated yields within short reaction times.

- The lithiation/boronation method remains a viable classical alternative but requires stringent reaction conditions.

- For practical laboratory use, stock solutions should be prepared accurately considering the compound's molecular weight and solubility characteristics.

This comprehensive analysis integrates data from recent peer-reviewed literature and chemical supplier specifications, excluding unreliable sources. The outlined methods reflect current best practices in synthetic organic chemistry for preparing this compound, ensuring reproducibility and high purity essential for research applications.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is the most extensively studied application of this boronic acid, enabling the synthesis of biaryl and heterobiaryl systems.

Key Findings:

-

Substrate Scope : Coupling with aryl/heteroaryl halides proceeds efficiently under Pd(PPh₃)₄ catalysis in 1,4-dioxane with K₃PO₄ as base .

-

Yields : Reactions with electron-donating arylboronic acids (e.g., 4-methoxyphenyl) achieve yields up to 85%, while electron-withdrawing substituents (e.g., 3-trifluoromethylphenyl) reduce yields to <10% .

-

Regioselectivity : The pyridin-2-yl group directs coupling exclusively to the ortho-position on the thiophene ring, as observed in analogous Pd-catalyzed alkylations .

Table 1: Representative Suzuki Coupling Yields

| Boronic Acid Partner | Product Yield (%) | Reference |

|---|---|---|

| Phenyl | 72 | |

| 4-Methoxyphenyl | 85 | |

| 3,5-Dimethylphenyl | 68 | |

| 2-Thienyl | 67 |

Oxidative Alkylation via Pd Catalysis

Under oxidative conditions, the boronic acid participates in Pd-mediated C–H alkylation.

Reaction Mechanism:

-

Directing Effect : The pyridin-2-yl group coordinates Pd, directing functionalization to the thiophene’s C3/C4 positions .

-

Oxidant System : Ag₂CO₃ and 2,6-dimethyl-1,4-benzoquinone (DMBQ) are critical for regenerating Pd(II) .

Table 2: Alkylation Efficiency with Alkylboronic Acids

| Alkylboronic Acid | Yield (%) | Position Selectivity |

|---|---|---|

| Butyl | 97 | C3 |

| Cyclohexyl | 89 | C3 |

| Benzyl | 71 | C4 |

Multicomponent Petasis Reactions

The boronic acid reacts with amines and carbonyl compounds to form α-aryl derivatives.

Critical Factors:

-

Solvent : Hexafluoroisopropanol (HFIP) accelerates iminium ion formation, achieving 63% conversion in 1 hour .

-

Steric Effects : Bulky boronic acids (e.g., 3,5-dichlorophenyl) show reduced reactivity due to hindered tetrahedral boronate intermediate formation .

Disproportionation Under Basic Conditions

In the presence of [ N, O ]-bidentate ligands (e.g., pyrazolones), base-induced disproportionation generates diarylborinates :

Table 3: Disproportionation Byproducts

| Conditions | Major Product | Yield (%) |

|---|---|---|

| K₃PO₄, no ligand | Diphenylborinic acid | 12 |

| K₃PO₄, pyrazolone | Pyrazole diarylborinate | 58 |

Stability and Handling Considerations

Scientific Research Applications

Chemistry:

Organic Synthesis: [5-(Pyridin-2-yl)thiophen-2-yl]boronic acid is used as a building block in the synthesis of complex organic molecules.

Biology:

Bioconjugation: The compound is used in bioconjugation reactions to attach biomolecules to surfaces or other molecules.

Medicine:

Drug Development: It is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with boronic acid moieties.

Industry:

Mechanism of Action

The mechanism by which [5-(pyridin-2-yl)thiophen-2-yl]boronic acid exerts its effects involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical reactions and applications, such as enzyme inhibition and molecular recognition .

Comparison with Similar Compounds

Key Compounds and Their Substituents:

Electronic and Steric Considerations:

- Pyridinyl vs.

- Methyl vs. tert-Butyl : Methyl minimally affects sterics, while tert-butyl significantly hinders access to the boron center, reducing reaction rates .

Stability and Handling

- This compound : Likely stabilized by resonance with the pyridine ring, reducing disproportionation risks compared to alkyl-substituted analogs .

- 5-Cyanothiophene-2-boronic acid: High acidity may necessitate anhydrous storage to prevent hydrolysis.

- 5-Formyl derivatives : Susceptible to oxidation; often handled as pinacol esters to improve stability .

Biological Activity

5-(Pyridin-2-yl)thiophene-2-boronic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its promising biological activities. This article will explore its biological activity, focusing on its anticancer, antimicrobial, and antioxidant properties, as well as relevant case studies and research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a pyridine ring and a boronic acid functional group. Its molecular formula is CHBNOS, with a molecular weight of approximately 221.16 g/mol. The unique structure allows for versatile interactions with biological targets, enhancing its potential as a therapeutic agent.

Biological Activities

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties through the inhibition of specific protein kinases involved in cell proliferation. Notably, it has been shown to inhibit serine/threonine protein kinase PLK4, which is crucial for centriole duplication and cellular proliferation. This inhibition can prevent cancer cell growth, making it a candidate for further development as an anticancer therapeutic agent .

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cancer Type | Mechanism of Action | IC (µM) |

|---|---|---|---|

| Breast Cancer | PLK4 Inhibition | 12 | |

| Colorectal Cancer | Cell Cycle Arrest | 15 |

2. Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial and fungal strains. Studies have shown that it exhibits moderate to significant inhibition against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. The minimum inhibitory concentrations (MICs) indicate its potential as an antimicrobial agent .

Table 2: Antimicrobial Activity Results

| Microbial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| E. coli | 15 | 32 |

| S. aureus | 18 | 16 |

| C. albicans | 12 | 64 |

3. Antioxidant Activity

In addition to its anticancer and antimicrobial effects, this compound has shown antioxidant activity in various assays, including DPPH radical scavenging assays. This property is crucial for mitigating oxidative stress-related diseases .

Case Studies and Research Findings

Recent studies have delved deeper into the biological mechanisms of this compound:

- Inhibition of PLK4 : A study highlighted the compound's ability to bind to PLK4, leading to reduced kinase activity and subsequent cell cycle arrest in cancer cells. This finding underscores its potential as an anticancer therapeutic agent.

- Antimicrobial Efficacy : Another research effort evaluated the compound against a panel of microbial strains using the Kirby-Bauer disk diffusion method, confirming its effectiveness in inhibiting growth and suggesting possible applications in treating infections .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-(Pyridin-2-yl)thiophene-2-boronic acid, and what analytical techniques are critical for confirming its structure?

- Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling between a pyridin-2-yl halide (e.g., bromide or iodide) and thiophene-2-boronic acid derivatives. Key steps include:

- Step 1 : Selection of a palladium catalyst (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) in a mixed solvent system (e.g., DME/H₂O) .

- Step 2 : Purification via column chromatography or recrystallization under anhydrous conditions to avoid boronic acid degradation .

- Characterization : Use ¹H/¹³C NMR to confirm regioselectivity (e.g., pyridine-thiophene linkage), FT-IR for B-O bond identification (~1350 cm⁻¹), and HRMS for molecular weight validation .

Q. What are the key stability considerations for storing and handling this compound?

- Answer : The compound is moisture-sensitive due to its boronic acid group. Best practices include:

- Storage : Under inert gas (N₂/Ar) at –20°C in airtight, desiccated containers .

- Handling : Use anhydrous solvents (e.g., THF, DCM) and gloveboxes for air-sensitive reactions. Pre-dry substrates to prevent protodeboronation .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this compound when encountering low yields or side products?

- Answer : Systematic optimization is required:

- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf), Pd(OAc)₂) and ligands (e.g., SPhos) to enhance turnover .

- Solvent/Base Pairing : Use polar aprotic solvents (e.g., DMF) with weak bases (e.g., K₃PO₄) to reduce side reactions like homocoupling .

- Degassing : Remove dissolved oxygen via freeze-pump-thaw cycles to prevent catalyst deactivation .

Q. How can researchers resolve discrepancies in reported catalytic systems or reaction conditions for this compound?

- Answer : Address contradictions through:

- Replication : Reproduce literature methods with strict control of variables (e.g., substrate purity, solvent grade) .

- Mechanistic Probes : Use DFT calculations to predict regioselectivity or competing pathways (e.g., steric vs. electronic effects in polyhalogenated partners) .

- In-situ Monitoring : Employ techniques like LC-MS to track reaction intermediates and byproducts .

Q. How can competing coupling sites be managed in reactions with polyhalogenated aromatic partners?

- Answer : Strategies include:

- Directing Groups : Introduce temporary substituents (e.g., –NHBoc) to steer coupling to the desired position .

- Substrate Pre-activation : Use halogen exchange (e.g., Finkelstein reaction) to convert less reactive halides (e.g., Cl) to more reactive ones (e.g., I) .

Methodological Considerations

Q. What spectroscopic and computational tools are recommended for verifying the compound’s electronic and steric properties?

- Answer :

- Spectroscopy : UV-Vis to assess conjugation between pyridine and thiophene moieties; XPS for boron oxidation state analysis .

- Computational Modeling : DFT (e.g., B3LYP/6-31G*) to predict HOMO/LUMO levels and reactivity trends .

Q. How can researchers address batch-to-batch variability in purity during synthesis?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.